molecular formula C22H25N3O B11435976 1-benzyl-4-(1-butyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-benzyl-4-(1-butyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11435976
M. Wt: 347.5 g/mol
InChI Key: VVVLNOJEMQQTTN-UHFFFAOYSA-N
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Description

1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-benzyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C22H25N3O/c1-2-3-13-25-20-12-8-7-11-19(20)23-22(25)18-14-21(26)24(16-18)15-17-9-5-4-6-10-17/h4-12,18H,2-3,13-16H2,1H3

InChI Key

VVVLNOJEMQQTTN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using butyl halides in the presence of a base such as potassium carbonate.

    Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, often using a suitable amine and a carbonyl compound under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The benzimidazole nitrogen (N-H) and pyrrolidinone carbonyl group serve as primary sites for alkylation and acylation:

  • N-Alkylation : Deprotonation of the benzimidazole N-H enables reactions with alkyl halides or epoxides, yielding N-alkylated derivatives. For example:

    Compound+R-XBaseN-Alkylated Product\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated Product}
  • Acylation : Acyl chlorides or anhydrides react with the benzimidazole nitrogen under basic conditions to form acylated derivatives, potentially enhancing lipophilicity.

Reaction TypeReagents/ConditionsOutcomeKey References
AlkylationAlkyl halides, K₂CO₃, DMFN-alkylated benzimidazole derivatives
AcylationAcetyl chloride, pyridineN-acetylated analogs

Hydrolysis and Ring-Opening Reactions

The pyrrolidinone ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to ring cleavage and formation of linear amides.

  • Basic Hydrolysis : Strong bases (e.g., NaOH) can deprotonate the α-carbon, triggering ring-opening to generate γ-aminobutyric acid derivatives.

ConditionsProductsApplications
HCl (1M), refluxLinear amide derivativesPrecursors for further functionalization
NaOH, ethanolγ-Aminobutyric acid analogsPotential CNS-active metabolites

Oxidation Reactions

The benzyl and butyl substituents are susceptible to oxidation:

  • Benzyl Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the benzyl group to a benzoic acid moiety.

  • Butyl Chain Oxidation : Controlled oxidation of the butyl group yields ketone or carboxylic acid derivatives, depending on reaction severity.

Benzyl groupKMnO4,H2OBenzoic acid derivative\text{Benzyl group} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Benzoic acid derivative}

Nucleophilic Substitution

Electrophilic positions in the benzimidazole core (e.g., C-5 or C-6) participate in substitution reactions:

  • Halogenation : Electrophilic bromination or chlorination introduces halogens, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) generate nitro derivatives, which can be reduced to amines for further functionalization .

ReactionReagentsKey Products
BrominationBr₂, FeBr₃5-Bromo-benzimidazole
NitrationHNO₃, H₂SO₄6-Nitro derivative

Metabolic Transformations

In biological systems, cytochrome P450 enzymes mediate oxidative metabolism:

  • Hydroxylation : Adds hydroxyl groups to the benzyl or butyl chain, forming polar metabolites .

  • Glucuronidation : UDP-glucuronosyltransferases conjugate the compound with glucuronic acid, enhancing excretion .

Reaction Monitoring and Optimization

  • Analytical Techniques : NMR and TLC are critical for tracking reaction progress and purity.

  • Green Chemistry : Solvent-free syntheses and catalyst recycling (e.g., CuNiPd/ZSM-5) improve sustainability .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit anticancer properties. The incorporation of the pyrrolidine moiety in 1-benzyl-4-(1-butyl-1H-benzimidazol-2-yl)pyrrolidin-2-one enhances its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

2. Antimicrobial Properties
Research indicates that benzimidazole derivatives possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid replication positions it as a candidate for developing new antibiotics, particularly against resistant strains .

3. Neurological Implications
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary studies have suggested that similar compounds can modulate serotonin and dopamine receptors, which are critical in conditions such as depression and anxiety .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically start from commercially available starting materials. The synthetic route often includes the formation of the benzimidazole core followed by the introduction of the pyrrolidine ring through cyclization reactions.

Table 1: Comparison of Synthetic Routes

StepReaction TypeKey ReagentsOutcome
1CyclizationBenzimidazole precursor + Butyric anhydrideFormation of benzimidazole
2AlkylationBenzyl chloride + BaseFormation of 1-benzyl derivative
3Final CyclizationPyrrolidine precursor + CatalystFormation of final compound

Case Studies

Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of 1-benzyl derivatives on human breast cancer cells. The results demonstrated that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing
A study conducted by Microbial Drug Resistance tested various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure.

    1-Benzyl-4-phenyl-1H-1,2,3-triazole: Another compound with a benzyl group and a heterocyclic ring.

    Imidazole Derivatives: Compounds with similar biological activities and synthetic routes.

Uniqueness

1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

1-benzyl-4-(1-butyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The benzimidazole moiety has been widely studied for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H24N3O
  • Molecular Weight : 308.42 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing a benzimidazole ring exhibit antimicrobial properties. A study demonstrated that derivatives of benzimidazole showed effectiveness against various bacterial strains, suggesting that the presence of the benzimidazole structure is crucial for antimicrobial activity .

Anticancer Activity

The benzimidazole derivatives have also been evaluated for their anticancer potential. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.0Apoptosis induction
Compound BLung Cancer7.5Cell cycle arrest
1-Benzyl...Colon CancerTBDTBD

Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory properties. Studies have shown that benzimidazole derivatives can inhibit the release of pro-inflammatory cytokines, which are crucial in inflammatory responses. This effect is often linked to the inhibition of NF-kB signaling pathways .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of benzimidazole derivatives. For example, certain compounds have been shown to reduce oxidative stress and inflammation in neurodegenerative models, indicating their potential as therapeutic agents for conditions such as Alzheimer's disease .

Case Studies

Several case studies illustrate the efficacy of benzimidazole derivatives:

  • Case Study on Anticancer Activity :
    A study involving a series of benzimidazole derivatives demonstrated significant anticancer activity against human cancer cell lines. The most potent compound exhibited an IC50 value of 3 µM against breast cancer cells, highlighting the importance of structural modifications in enhancing biological activity .
  • Neuroprotection in Animal Models :
    In a model of Alzheimer's disease, a benzimidazole derivative was administered to mice, resulting in improved cognitive function and reduced amyloid plaque formation. This study suggests that such compounds may offer novel approaches to neurodegenerative disease treatment .

Q & A

Q. Table 1. Comparison of Analytical Techniques for Structural Confirmation

TechniqueParametersTarget SignalsReference
1H NMRDMSO-d6, 400 MHzBenzyl protons (δ 4.5–5.5), pyrrolidinone C=O (δ 170 ppm)
HPLCC18 column, 70:30 acetonitrile/waterRetention time: 12.3 min (parent compound)
Elemental AnalysisCombustion at 950°C%N deviation < 0.5%

Q. Table 2. Biological Evaluation Workflow for Antitumor Activity

StepProtocolKey MetricsReference
In vitro screeningMTT assay on HeLa and MCF-7 cellsIC50 (µM), selectivity index (normal vs. cancer cells)
Mechanism studyWestern blot for apoptosis markers (Bax, Bcl-2)Fold change in protein expression
In vivo validationXenograft models (e.g., BALB/c mice)Tumor volume reduction (%) at 50 mg/kg dose

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